molecular formula C15H11N5O8 B14356165 1-methoxyphthalazine;2,4,6-trinitrophenol CAS No. 92432-84-3

1-methoxyphthalazine;2,4,6-trinitrophenol

Cat. No.: B14356165
CAS No.: 92432-84-3
M. Wt: 389.28 g/mol
InChI Key: TYQPISJWMQCBCK-UHFFFAOYSA-N
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Description

1-methoxyphthalazine and 2,4,6-trinitrophenol are two distinct compounds with unique properties and applications. 1-methoxyphthalazine is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.1726 . It is known for its use in various chemical reactions and research applications. On the other hand, 2,4,6-trinitrophenol, also known as picric acid, is a polynitrated aromatic acid with the molecular formula C6H3N3O7 and a molecular weight of 229.10 g/mol . It is widely recognized for its explosive properties and applications in various fields, including chemistry and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-methoxyphthalazine can be synthesized through various methods, including the reaction of phthalic anhydride with methanol in the presence of a catalyst . The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.

2,4,6-trinitrophenol is commonly prepared by nitrating phenol with a mixture of concentrated sulfuric acid and nitric acid . The reaction is highly exothermic and requires careful temperature control to prevent decomposition. The product is then purified through crystallization.

Industrial Production Methods: Industrial production of 2,4,6-trinitrophenol involves the continuous nitration of phenol in large reactors, followed by purification through crystallization and drying . The process is designed to ensure high yield and purity while minimizing the risk of explosion.

Chemical Reactions Analysis

Types of Reactions: 1-methoxyphthalazine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

2,4,6-trinitrophenol undergoes nitration, reduction, and substitution reactions . Common reagents include nitric acid for nitration and reducing agents like iron and hydrochloric acid for reduction.

Major Products Formed: The major products formed from the reactions of 1-methoxyphthalazine include phthalic acid derivatives and substituted phthalazines . For 2,4,6-trinitrophenol, the major products include various nitrophenol derivatives and reduced compounds like aminophenols .

Comparison with Similar Compounds

1-methoxyphthalazine can be compared with other phthalazine derivatives, such as 1-hydroxyphthalazine and 1-aminophthalazine . These compounds share similar structural features but differ in their reactivity and applications.

2,4,6-trinitrophenol is similar to other nitrophenols, such as 2-nitrophenol and 4-nitrophenol . its high degree of nitration and strong acidic nature make it unique in terms of its explosive properties and applications.

Properties

CAS No.

92432-84-3

Molecular Formula

C15H11N5O8

Molecular Weight

389.28 g/mol

IUPAC Name

1-methoxyphthalazine;2,4,6-trinitrophenol

InChI

InChI=1S/C9H8N2O.C6H3N3O7/c1-12-9-8-5-3-2-4-7(8)6-10-11-9;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h2-6H,1H3;1-2,10H

InChI Key

TYQPISJWMQCBCK-UHFFFAOYSA-N

Canonical SMILES

COC1=NN=CC2=CC=CC=C21.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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